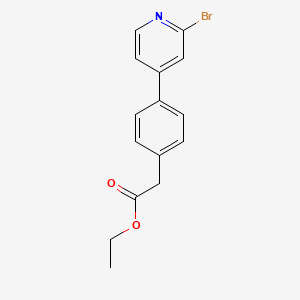
Ethyl 2-(4-(2-bromopyridin-4-yl)phenyl)acetate
Cat. No. B8339593
M. Wt: 320.18 g/mol
InChI Key: AONKVCATMLAVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238646B2
Procedure details


To a sealed tube were added 2-bromo-4-iodopyridine 203-1 (568 mg, 2.0 mmol), ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 203-2 (580 mg, 2.0 mmol), Pd(PPh3)4 (116 mg, 0.1 mmol), Na2CO3 (636 mg, 6.0 mmol), toluene (4 mL), H2O (4 mL) and ethanol (1 mL). The reaction mixture was bubbled with nitrogen for 2 minutes and stirred at 80° C. for 10 hours. After cooling to room temperature, the solvents were evaporated and the residue was redissolved in water (5 ml) and extracted with ethyl acetate (5 mL×3). The combined organic phases were dried over Na2SO4, and concentrated. The residue was purified by silica gel flash chromatography and eluted with 15% ethyl acetate in hexane to give ethyl 2-(4-(2-bromopyridin-4-yl)phenyl)acetate 203-3. MS m/z 320.1 (M+1).

Quantity
580 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:19][CH:18]=2)O1.C([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:19][CH:18]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:46,48,67,86|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
568 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
580 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
636 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
116 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 80° C. for 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was bubbled with nitrogen for 2 minutes
|
|
Duration
|
2 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was redissolved in water (5 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (5 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 15% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=CC(=C1)C1=CC=C(C=C1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
